molecular formula C11H15NO2 B1295949 Ethyl phenethylcarbamate CAS No. 6970-83-8

Ethyl phenethylcarbamate

Cat. No.: B1295949
CAS No.: 6970-83-8
M. Wt: 193.24 g/mol
InChI Key: WXDDBYFBIIAYSM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl phenethylcarbamate plays a significant role in biochemical reactions, particularly in inhibiting bacterial biofilm formation. It has been shown to interact with enzymes and proteins involved in biofilm formation, such as those found in methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits the formation of biofilms by interfering with the signaling pathways and enzymatic activities essential for biofilm development . This compound interacts with bacterial proteins and enzymes, disrupting their normal functions and preventing the establishment of biofilms.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation, which is crucial for the survival and persistence of bacterial colonies. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial virulence and resistance to antibiotics . In mammalian cells, this compound has been studied for its potential immunotoxic effects, influencing immune cell function and gene expression related to immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial proteins and enzymes, leading to the inhibition of biofilm formation. The compound binds to specific sites on these biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target protein . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in biofilm formation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of biofilm formation and potential immunotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including immunotoxicity and potential carcinogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biofilm inhibition without inducing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular function and biofilm inhibition.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution of this compound are critical for its bioavailability and effectiveness in inhibiting biofilm formation and modulating immune responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, influencing its overall efficacy in inhibiting biofilm formation and modulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenethylcarbamate can be synthesized through the reaction of phenethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCOOC}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOOC}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert this compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbamate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl phenethylcarbamate can be compared with other carbamate derivatives, such as mthis compound and propyl phenethylcarbamate. While these compounds share similar structural features, this compound is unique in its potent biofilm inhibition properties . Other similar compounds include:

  • Mthis compound
  • Propyl phenethylcarbamate
  • Butyl phenethylcarbamate

These compounds differ in their alkyl chain lengths, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

ethyl N-(2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDDBYFBIIAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289652
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-83-8
Record name 6970-83-8
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Record name Ethyl phenethylcarbamate
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URL https://comptox.epa.gov/dashboard/DTXSID60289652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(2-phenylethyl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of phenethylamine (60.5 g, 0.5 mol) and Na2CO3 (63.6 g, 0.6 mol) in EtOAc/H 0 (800 mL, 4:1) was added ethyl chloroformate, dropwise, (65.1 g, 0.6 mol) at 0° C. during a period of 1 h. The mixture was warmed to RT and stirred for an additional 1 h. The organic phase was separated and the aqueous layer was extracted with EtOAc. The combined organic phases were washed with H2O and brine, dried (Na2SO4), concentrated in vacuo and purified by flash chromatography to afford ethyl phenethylcarbamate (90.2 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 4.73 (brs, 1H), 4.14-4.08 (q, J=6.8 Hz, 2H), 3.44-3.43 (m, 2H), 2.83-2.79 (t, J=6.8 Hz, 2H), 1.26-1.21 (t, J=6.8 Hz, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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